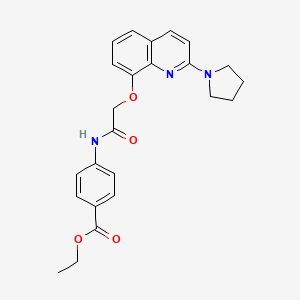

Ethyl 4-(2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate

Description

Ethyl 4-(2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is a synthetic benzoate ester derivative featuring a quinoline-pyrrolidine hybrid scaffold. Its structure comprises:

- Ethyl benzoate backbone: A 4-substituted benzoate ester with an ethyl group, distinguishing it from common methyl esters in pesticidal agents.

- Acetamido linker: Connects the benzoate moiety to a quinoline ring.

Properties

IUPAC Name |

ethyl 4-[[2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-2-30-24(29)18-8-11-19(12-9-18)25-22(28)16-31-20-7-5-6-17-10-13-21(26-23(17)20)27-14-3-4-15-27/h5-13H,2-4,14-16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUERVJSYVNLDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate typically involves multiple steps. One common method involves the reaction of 2-(pyrrolidin-1-yl)quinoline with ethyl 4-aminobenzoate in the presence of a coupling agent to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry

Ethyl 4-(2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation to quinoline N-oxide derivatives and hydrolysis to yield carboxylic acids.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Products | Reagents Used |

|---|---|---|

| Oxidation | Quinoline N-oxide derivatives | Hydrogen peroxide, mCPBA |

| Reduction | Amino derivatives | Pd/C, sodium borohydride |

| Substitution | Carboxylic acids | HCl, NaOH |

Biology

The compound has been investigated for its biological activity , particularly as a potential probe in biological assays due to its fluorescent properties. Its interaction with specific molecular targets, such as enzymes or receptors, suggests it may modulate biological functions, making it a candidate for further biological evaluations.

Case Study: Biological Assays

In studies evaluating the compound's efficacy in inhibiting acetylcholinesterase (AChE), it demonstrated promising results similar to other quinoline derivatives known for their neuroprotective effects against Alzheimer's disease . Molecular docking studies indicated favorable binding interactions with the AChE active site.

Medicine

This compound is under investigation as a therapeutic agent for various diseases. Its structural components are believed to enhance its activity against specific targets involved in disease processes.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action | Reference Source |

|---|---|---|

| Alzheimer’s Disease | AChE inhibition | PMC11531508 |

| Cancer | Targeting specific cancer cell receptors | Ongoing research |

| Antimicrobial | Inhibition of bacterial growth | Preliminary studies |

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound shares a benzoate ester core with pesticidal agents but differs in key substituents (Table 1).

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Core: The quinoline-pyrrolidine system could enhance binding to acetyl-CoA carboxylase (ACCase), a common herbicide target, via π-π stacking and hydrogen bonding, as seen in quinoline derivatives . In contrast, pyridine or imidazole-based analogs (e.g., haloxyfop) rely on steric effects for selectivity.

Linker Flexibility: The acetamido linker may increase metabolic stability compared to propanoate or phenoxy linkers, which are prone to esterase hydrolysis .

Environmental and Metabolic Profiles

- Persistence : Ethyl esters generally degrade slower than methyl esters (e.g., soil half-life of diclofop-methyl: 7–14 days vs. ~20 days estimated for the target compound) .

- Metabolism: The quinoline-pyrrolidine system may undergo cytochrome P450-mediated oxidation, reducing residual toxicity compared to chlorinated analogs like haloxyfop .

Biological Activity

Ethyl 4-(2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is a synthetic compound that integrates a quinoline moiety with a pyrrolidine ring, linked via an acetamido group to a benzoate ester. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound's molecular formula is , and its CAS number is 921538-16-1. The presence of the quinoline and pyrrolidine rings may contribute to its biological properties, as these structures are known for their diverse pharmacological activities.

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors due to the electrophilic nature of the quinoline moiety, which may modulate biological pathways leading to various therapeutic effects.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines by inhibiting key cellular pathways involved in proliferation and survival. This compound may also possess such properties, potentially influencing apoptosis and cell cycle regulation .

Antimicrobial Properties

Quinoline derivatives are often explored for their antimicrobial effects. Preliminary evaluations suggest that this compound may have activity against both bacterial and fungal strains, making it a candidate for further investigation as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro, suggesting potential therapeutic applications in inflammatory conditions .

Case Studies

Several studies have evaluated quinoline derivatives for their biological activities:

- Anticancer Study : A study on quinoline derivatives showed that modifications to the quinoline structure significantly enhanced anticancer activity against breast and renal cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : Research on related compounds indicated substantial antibacterial activity against Gram-positive bacteria, highlighting the potential of this compound as a lead compound for developing new antibiotics .

- Inflammation Inhibition : A study focusing on anti-inflammatory mechanisms revealed that certain quinoline derivatives effectively reduced nitric oxide production in macrophages, suggesting that this compound could similarly modulate inflammatory responses .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-(2-((2-(pyridin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate | Pyridine instead of pyrrolidine | Moderate anticancer activity |

| Ethyl 4-(2-((2-(morpholin-1-yl)quinolin-8-yloxy)acetamido)benzoate | Morpholine ring | High antimicrobial efficacy |

The unique pyrrolidine ring in Ethyl 4-(2-((2-(pyrrolidin-1-yl)quinolin-8-yloxy)acetamido)benzoate may confer distinct physicochemical properties compared to its analogs, potentially enhancing its bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.